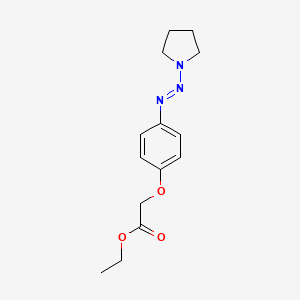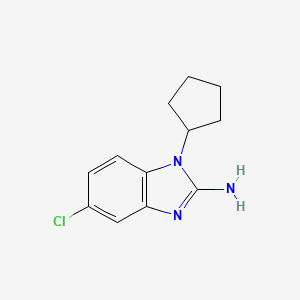![molecular formula C18H18Cl2N2 B14008438 {4-[Bis(2-chloroethyl)amino]phenyl}(phenyl)acetonitrile CAS No. 13196-54-8](/img/structure/B14008438.png)
{4-[Bis(2-chloroethyl)amino]phenyl}(phenyl)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{4-[Bis(2-chloroethyl)amino]phenyl}(phenyl)acetonitrile is a chemical compound known for its applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by the presence of a bis(2-chloroethyl)amino group attached to a phenyl ring, which is further connected to a phenylacetonitrile moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-[Bis(2-chloroethyl)amino]phenyl}(phenyl)acetonitrile typically involves the reaction of 4-aminobenzonitrile with bis(2-chloroethyl)amine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through column chromatography to obtain the pure compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
{4-[Bis(2-chloroethyl)amino]phenyl}(phenyl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The bis(2-chloroethyl)amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like sodium azide or thiols can be employed under mild conditions.
Major Products Formed
The major products formed from these reactions include:
- Oxidized derivatives with altered functional groups.
- Reduced amine derivatives.
- Substituted products with various nucleophiles attached to the phenyl ring .
Scientific Research Applications
Chemistry
In chemistry, {4-[Bis(2-chloroethyl)amino]phenyl}(phenyl)acetonitrile is used as a precursor for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology
The compound has been studied for its potential biological activities, including its interactions with nucleic acids and proteins. It is used in research to understand the mechanisms of action of related compounds.
Medicine
This compound is related to nitrogen mustard compounds, which are known for their use in chemotherapy. It has been investigated for its potential anticancer properties and its ability to form DNA cross-links, leading to cell death .
Industry
In the industrial sector, the compound is used in the production of polymers and other materials. Its chemical properties make it suitable for various applications, including coatings and adhesives.
Mechanism of Action
The mechanism of action of {4-[Bis(2-chloroethyl)amino]phenyl}(phenyl)acetonitrile involves the formation of reactive intermediates that can interact with cellular components. The bis(2-chloroethyl)amino group can form aziridinium ions, which are highly reactive and can alkylate DNA, leading to cross-linking and inhibition of DNA replication and transcription. This mechanism is similar to that of other nitrogen mustard compounds used in chemotherapy .
Comparison with Similar Compounds
Similar Compounds
Chlorambucil: A nitrogen mustard compound used in chemotherapy.
Melphalan: Another nitrogen mustard used to treat multiple myeloma and ovarian cancer.
Cyclophosphamide: A widely used chemotherapeutic agent with similar alkylating properties.
Uniqueness
{4-[Bis(2-chloroethyl)amino]phenyl}(phenyl)acetonitrile is unique due to its specific structural features, which confer distinct reactivity and biological activity. Its combination of a bis(2-chloroethyl)amino group with a phenylacetonitrile moiety allows for unique interactions with biological targets, making it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
13196-54-8 |
|---|---|
Molecular Formula |
C18H18Cl2N2 |
Molecular Weight |
333.3 g/mol |
IUPAC Name |
2-[4-[bis(2-chloroethyl)amino]phenyl]-2-phenylacetonitrile |
InChI |
InChI=1S/C18H18Cl2N2/c19-10-12-22(13-11-20)17-8-6-16(7-9-17)18(14-21)15-4-2-1-3-5-15/h1-9,18H,10-13H2 |
InChI Key |
JSUXVEZROQAZGR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C#N)C2=CC=C(C=C2)N(CCCl)CCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,9-dimethyl-4-methylidene-6,13-dioxatricyclo[8.4.0.03,7]tetradecane-5,12-dione](/img/structure/B14008357.png)



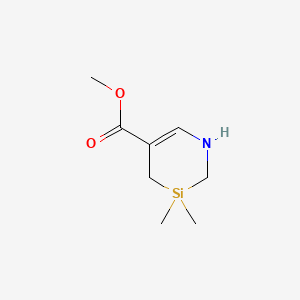
![2-(2,4-Dimethylphenyl)-2-azaspiro[4.5]decane-1,3-dione](/img/structure/B14008385.png)

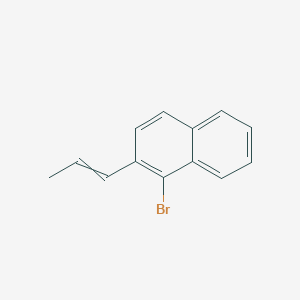
![N-[5-(Propanoylamino)-2H-1,2,4-triazol-3-YL]propanamide](/img/structure/B14008403.png)

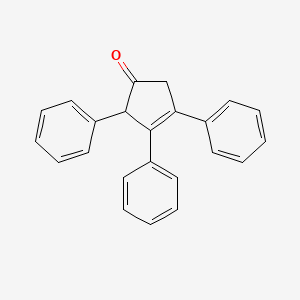
![N-benzyl-2-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]-N-methylacetamide;ethanesulfonic acid](/img/structure/B14008414.png)
